molecular formula C4H6ClN3S B12836361 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine

1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine

Cat. No.: B12836361
M. Wt: 163.63 g/mol
InChI Key: WJDZRFXRXNYLJY-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group at the 5-position of the thiadiazole ring and a methylmethanamine group attached to the nitrogen atom.

Preparation Methods

The synthesis of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids.

    N-Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloro group and the thiadiazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    2-(5-Chloro-1,2,4-thiadiazol-3-yl)-pyridine: This compound also contains a chloro-thiadiazole moiety but differs in the attached pyridine group.

    3-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine: Similar to the above, but with a different position of the pyridine attachment.

    4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine: This compound features a morpholine ring instead of the methylmethanamine group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylmethanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H6ClN3S

Molecular Weight

163.63 g/mol

IUPAC Name

1-(5-chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C4H6ClN3S/c1-6-2-3-7-4(5)9-8-3/h6H,2H2,1H3

InChI Key

WJDZRFXRXNYLJY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NSC(=N1)Cl

Origin of Product

United States

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